molecular formula C19H17F3N2O2 B2801750 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 478045-48-6

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2801750
CAS No.: 478045-48-6
M. Wt: 362.352
InChI Key: NTYRDGMXPUYUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine is a bis-acylated piperazine derivative characterized by two aromatic carbonyl groups: a benzoyl group at position 1 and a 2-(trifluoromethyl)benzoyl group at position 4 of the piperazine ring. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, particularly in modulating receptor binding and pharmacokinetic profiles .

Properties

IUPAC Name

phenyl-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)16-9-5-4-8-15(16)18(26)24-12-10-23(11-13-24)17(25)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYRDGMXPUYUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Organic Synthesis
1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine serves as a valuable building block in organic synthesis. It is utilized in the formation of complex molecules through various reactions, including:

  • Suzuki–Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, essential for synthesizing diverse organic compounds.
  • Nucleophilic Substitution Reactions : The compound can undergo substitution at the benzoyl group, allowing for the introduction of various functional groups.

Biological Applications

Anticancer Research
Research has indicated that 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine exhibits promising anticancer properties. A notable study published in Cancer Research demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The mechanism involved increased levels of cleaved caspases and PARP, indicating activation of apoptotic pathways. This suggests potential for development as a targeted therapy for breast cancer .

Antimicrobial Activity
Another study focused on the antimicrobial effects of this compound against multi-drug resistant bacterial strains. Results showed that it effectively inhibited the growth of resistant strains, highlighting its potential utility in combating antibiotic resistance .

Medical Applications

Pharmaceutical Intermediate
The compound is investigated as a pharmaceutical intermediate in drug synthesis. Its unique structural features allow for modifications that can enhance drug efficacy and reduce side effects. Ongoing research aims to evaluate its safety and efficacy profiles in clinical settings .

Industrial Applications

Material Development
1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine is also explored in the development of advanced materials, including polymers and coatings. Its chemical properties contribute to improved performance characteristics such as durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • Ortho vs. Meta/Para Substitution: The ortho-CF₃ group in the target compound contrasts with meta- or para-substituted analogues. 1-[4-(Trifluoromethyl)benzyl]piperazine (para-CF₃ benzyl, ) replaces the benzoyl group with a benzyl moiety, increasing lipophilicity (logP) but diminishing hydrogen-bonding capacity .
  • Benzoyl vs. Aroyl Variants :

    • 1-Benzoyl-4-(4-methoxyphenyl)piperazine () lacks the CF₃ group but incorporates a 4-methoxyphenyl group, which enhances π-π stacking interactions in crystal structures .
    • 1-(4-Chloro-3-(trifluoromethyl)benzoyl)piperazine () combines CF₃ and chloro substituents, amplifying electron-withdrawing effects and altering metabolic stability .

Key Structural Analogues

Compound Name Substituents (R1, R4) Key Features Reference
Target Compound R1: Benzoyl; R4: 2-CF₃-benzoyl Ortho-CF₃ introduces steric hindrance and electron withdrawal
1-[3-(Trifluoromethyl)benzoyl]piperazine R1: 3-CF₃-benzoyl Meta-CF₃ reduces steric effects, enhancing solubility
1-Benzoyl-4-(4-methoxyphenyl)piperazine R1: Benzoyl; R4: 4-methoxyphenyl Methoxy group enables hydrogen bonding and aromatic stacking
1-[4-(Trifluoromethyl)benzyl]piperazine R1: 4-CF₃-benzyl Benzyl group increases lipophilicity (logP ~3.2)
1-(4-Chloro-3-CF₃-benzoyl)piperazine R1: 4-Cl-3-CF₃-benzoyl Chloro and CF₃ groups synergistically enhance metabolic resistance

Melting Points and Stability

  • The target compound’s ortho-CF₃ group likely elevates its melting point (>200°C) compared to 1-(3-trifluoromethylbenzoyl)piperazine (mp 190–193°C, ) due to increased crystallinity from steric packing .
  • 1-Benzoyl-4-(4-methoxyphenyl)piperazine () exhibits a lower melting point (207–209°C) owing to methoxy-induced lattice flexibility .

Hydrogen Bonding and Solubility

  • 1-(2-Hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine () forms intramolecular O–H⋯O hydrogen bonds, improving aqueous solubility relative to CF₃-substituted analogues .
  • The target compound’s CF₃ group reduces polarity, likely decreasing solubility in polar solvents compared to hydroxyl- or methoxy-containing derivatives .

Biological Activity

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine is a compound that belongs to the piperazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine features a piperazine ring substituted with benzoyl and trifluoromethyl groups. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Anticancer Properties

Research indicates that piperazine derivatives, including 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine, exhibit significant anticancer activity. These compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. A study reported that certain piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines by disrupting the microtubule dynamics essential for cell division .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazineA375 (melanoma)10Inhibition of tubulin polymerization
N-Arylpiperazine DerivativeMCF-7 (breast)5Disruption of microtubule dynamics
PAC-1Neuroblastoma15NMDA receptor interaction

Antimicrobial Activity

Piperazine derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of Piperazine Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC, µg/mL)
1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazineE. coli25
Phenylpiperazine DerivativeS. aureus15
Other PiperazinesPseudomonas aeruginosa30

The mechanism through which 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets. Studies suggest that these compounds may form covalent bonds with nucleophilic sites in proteins, leading to inhibition of critical enzymatic activities .

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer efficacy of a series of piperazine derivatives, including the target compound, against human melanoma cells. The results indicated that the compound significantly inhibited cell growth at low concentrations and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited potent activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Comparative Analysis

When compared to other piperazine derivatives, 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine shows unique advantages in terms of potency and selectivity against specific cancer cell lines and bacteria.

Table 3: Comparative Analysis of Piperazine Derivatives

CompoundAnticancer ActivityAntimicrobial Activity
1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazineHighModerate
PAC-1ModerateLow
Other PiperazinesVariableHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.